molecular formula C16H20N2O4 B1276681 Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid CAS No. 269726-80-9

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Cat. No. B1276681
M. Wt: 304.34 g/mol
InChI Key: HBMUTHPYXNFHBB-CYBMUJFWSA-N
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Description

Synthesis Analysis

The synthesis of Boc-protected amino acids is a critical step in the preparation of various pharmaceutical compounds. In the context of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, although not directly mentioned, similar compounds have been synthesized using efficient methodologies. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid involved a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another related compound, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, was synthesized from L-methionine through a multi-step process that included protection, reduction, hydroxyl derivation, cyclization, ring opening, and oxidation . These methods highlight the complexity and the precision required in the synthesis of Boc-protected amino acids.

Molecular Structure Analysis

The molecular structure of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is not directly analyzed in the provided papers. However, the structure of similar Boc-protected amino acids typically includes a tert-butoxycarbonyl (Boc) group used to protect the amino functionality during synthesis. The presence of aromatic rings, such as the 2-cyano-phenyl group, can influence the molecule's reactivity and interaction with other compounds .

Chemical Reactions Analysis

The chemical reactions involving Boc-protected amino acids are diverse and can be tailored to produce a wide range of products. Tert-butyl fluorocarbonate (Boc-F) is used for the synthesis of tert-butyl esters of N-protected amino acids, which proceeds at room temperature under mild conditions . This reaction is essential for the protection of amino acids during peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are crucial for their practical application. The solubility of a related compound, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, was measured in various solvents, and it was found that solubility increases with temperature . Thermodynamic models, such as the modified Apelblat equation, were used to correlate the solubility data, providing insights into the compound's behavior in different solvent systems .

Scientific Research Applications

  • Organic Chemistry

    • Cyano group-bearing molecules are extensively used in organic chemistry . They are used as active layers of solar cells and light-emitting diodes . They also serve as materials with high second- and third-order nonlinearities .
    • The methods of application involve various chemical reactions, including the electrophilic borylation of aryl Grignard reagents .
    • The outcomes of these applications include the synthesis of various aryl boronic acids in a straightforward manner in excellent yields .
  • Optoelectronics

    • 2-Cyano-3- [4- (diphenylamino)phenyl] acrylic acid is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC) .
    • The application involves the use of this molecule as a sensitizer in DSSC .
    • The outcomes include the enhancement of the performance of DSSC .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research could involve studying the reactivity of “Boc-®-3-Amino-4-(2-cyano-phenyl)-butyric acid” under various conditions, or exploring its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

(3R)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMUTHPYXNFHBB-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150761
Record name (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

CAS RN

269726-80-9
Record name (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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